N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(4-Fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide, commonly referred to as FTS, is a thiazole-based compound that has been studied extensively for its potential applications in various scientific research fields. FTS has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, FTS has been used in a variety of laboratory experiments, due to its ability to interact with various enzymes and receptors, as well as its stability in aqueous solutions.
Scientific Research Applications
- Application : A study demonstrated that a nanocarrier-based formulation containing CCG-346592 efficiently achieves sustained release of a Myocardin-Related Transcription Factor/Serum Response Factor inhibitor. This formulation prevented conjunctival fibrosis in an established rabbit model of glaucoma filtration surgery . The sustained release mechanism could enhance therapeutic efficacy and reduce side effects.
- Biophysical Insights : CCG trinucleotide repeats (TNRs) provide favorable binding sites for CoII(Chromomycin)2 complex. Water hydration and divalent metal ion (CoII) interactions stabilize CCG TNRs. These findings shed light on the structural behavior of CCG repeats and their potential implications in DNA-binding studies .
- CCG’s Expertise : The Chemical Computing Group (CCG) has a proven track record in Computer-Aided Molecular Design, Molecular Simulations, and Machine Learning. Researchers use CCG software to model molecular interactions, predict binding affinities, and optimize drug-like properties .
Glaucoma Treatment
DNA Binding and Conformational Changes
Molecular Simulations and Machine Learning
Mechanism of Action
Target of Action
A related compound, ccg-1423, is known to disrupt rho signaling through functional inhibition of srf (serum response factor) transcriptional activity
Mode of Action
It’s suggested that ccg-346592 may disrupt rho signaling through functional inhibition of srf transcriptional activity . The data suggest that effects on the coactivator MKL1 are likely, although effects on other SRF regulatory cofactors cannot be ruled out .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S3/c15-9-3-5-10(6-4-9)16-13(19)11-8-23-14(17-11)18-24(20,21)12-2-1-7-22-12/h1-8H,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTNUKPENWGZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide |
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